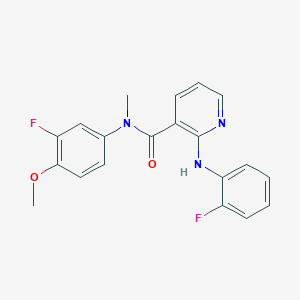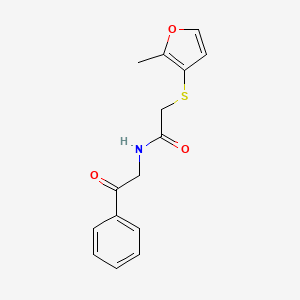![molecular formula C16H13BrClN3O2 B7664000 N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-4-methoxyaniline](/img/structure/B7664000.png)
N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-4-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-4-methoxyaniline is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is a member of the oxadiazole family and has been synthesized using different methods.
作用機序
The mechanism of action of N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-4-methoxyaniline is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes or proteins, leading to the disruption of cellular processes and eventually cell death. For example, in cancer cells, this compound has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various systems. In cancer cells, this compound has been reported to induce apoptosis, a type of programmed cell death, and inhibit cell proliferation. In bacteria and fungi, it has been reported to inhibit cell growth and induce cell death. In plants, it has been reported to inhibit photosynthesis and interfere with plant growth and development.
実験室実験の利点と制限
One advantage of using N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-4-methoxyaniline in lab experiments is its potential broad-spectrum activity against cancer cells, bacteria, fungi, and plants. This makes it a versatile compound for studying different biological systems. However, one limitation of using this compound is its potential toxicity and side effects, which may affect the interpretation of the experimental results.
将来の方向性
There are many future directions for the study of N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-4-methoxyaniline. One direction is to investigate its potential applications in medicine, such as developing new anticancer or antimicrobial drugs. Another direction is to study its potential environmental impact, particularly in terms of its use as a pesticide or herbicide. Additionally, further studies are needed to understand the mechanism of action of this compound and to optimize its activity and selectivity.
合成法
The synthesis of N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-4-methoxyaniline has been reported in the literature using different methods. One of the most common methods involves the reaction of 3-bromobenzyl chloride with 5-amino-1,3,4-oxadiazole-2-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of 3-bromobenzyl chloride with 5-amino-1,3,4-oxadiazole-2-carboxylic acid ethyl ester, followed by hydrolysis and reduction of the resulting intermediate.
科学的研究の応用
N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-4-methoxyaniline has been studied for its potential applications in various fields of scientific research. In medicine, this compound has been reported to have anticancer, antimicrobial, and antifungal activities. In agriculture, it has been studied as a potential pesticide and herbicide. In material science, it has been investigated for its potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
特性
IUPAC Name |
N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-4-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN3O2/c1-22-12-5-6-14(13(18)8-12)19-9-15-20-21-16(23-15)10-3-2-4-11(17)7-10/h2-8,19H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXMHSPAJYOOFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NCC2=NN=C(O2)C3=CC(=CC=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Benzylcyclohexyl)amino]acetamide](/img/structure/B7663927.png)
![N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(5-methylfuran-2-yl)morpholine-4-carboxamide](/img/structure/B7663928.png)

![N-[1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-3-yl]propanamide](/img/structure/B7663936.png)
![2-[(4-bromo-2-methylphenyl)sulfonylamino]-N-prop-2-enylacetamide](/img/structure/B7663942.png)


![2,2-dimethyl-N-[(1-propan-2-yltetrazol-5-yl)methyl]cyclohexan-1-amine](/img/structure/B7663972.png)

![2-[(2,2-dimethylcyclohexyl)amino]-N-pyridin-4-ylacetamide](/img/structure/B7663988.png)
![N-[4-[(2-cyclobutyloxyphenyl)methylamino]cyclohexyl]acetamide](/img/structure/B7663994.png)
![3-chloro-N-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-(2-methoxyethoxy)aniline](/img/structure/B7664008.png)
![N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-2,2-dimethylcyclohexan-1-amine](/img/structure/B7664012.png)
